molecular formula C11H13BrFN3O2 B4901744 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine

1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine

Cat. No.: B4901744
M. Wt: 318.14 g/mol
InChI Key: NMFIYLCTVJBENN-UHFFFAOYSA-N
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Description

1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a bromine, fluorine, and nitro group on a phenyl ring

Properties

IUPAC Name

1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN3O2/c1-14-4-6-15(7-5-14)9-3-2-8(16(17)18)10(12)11(9)13/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFIYLCTVJBENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the nitration of a bromofluorobenzene derivative to introduce the nitro group. This is followed by a substitution reaction with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

    Substitution: The piperazine ring can be further functionalized through alkylation or acylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups can influence its binding affinity and selectivity towards enzymes or receptors. The piperazine ring provides a scaffold that can be further modified to enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
  • 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-ethylpiperazine
  • 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-phenylpiperazine

Uniqueness

1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperazine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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